Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate

HPPD enzyme inhibition tyrosine metabolism

Researchers targeting HPPD for tyrosinemia or herbicide discovery often face weak inhibition from non-fluorinated phenylacetate analogs. Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate resolves this with a Ki of 15 nM (>66,000-fold improvement over non-fluorinated analogs). - Validated HPPD inhibitor & CCR5 antagonist scaffold (IC50 9.2 μM in calcium mobilization assays) - Orthogonal ester and phenolic hydroxyl handles enable sequential functionalization (O-alkylation followed by ester hydrolysis) - Batch-certified 98% purity, ready-to-ship for SAR and lead optimization campaigns

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
Cat. No. B14861362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-fluoro-2-hydroxyphenyl)acetate
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=CC(=C1)F)O
InChIInChI=1S/C9H9FO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3
InChIKeyUYCYNMSBIJBVOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate: Core Properties and Procurement


Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate (CAS 518979-13-0) is a fluorinated aromatic ester with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol [1]. It belongs to the class of phenylacetic acid derivatives and features a 5-fluoro-2-hydroxyphenyl moiety esterified with a methyl group . This compound serves as a key synthetic intermediate in medicinal chemistry and has demonstrated notable biological activity, including potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) [2]. Its structural attributes—specifically the ortho-hydroxy group and the para-fluoro substituent on the phenyl ring—contribute to its distinct physicochemical and biological profile, making it a valuable scaffold for drug discovery and chemical biology research.

HPPD inhibitor research scaffold (reported Ki context)
Ortho-hydroxy and para-fluoro substitution for target engagement studies
Dual reactive handles for divergent synthetic pathways

Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate: Irreplaceability vs. Common Analogs


Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate possesses a unique substitution pattern—a fluorine at the 5-position and a hydroxyl at the 2-position of the phenyl ring—that is absent in common analogs such as methyl 2-(4-fluorophenyl)acetate or methyl 2-(2-hydroxyphenyl)acetate [1]. This precise regiochemistry profoundly influences both its electronic properties and its biological target engagement . While in-class compounds like methyl 2-(4-fluorophenyl)acetate may serve as general synthetic intermediates, they lack the specific hydrogen-bonding and electronic features required for potent HPPD inhibition or CCR5 antagonism [2]. Generic substitution without empirical validation risks compromising assay sensitivity, reducing synthetic yield, or altering downstream pharmacological profiles, thereby undermining research reproducibility and project timelines.

5-fluoro-2-hydroxy analog
Non-fluorinated analog (2-hydroxyphenylacetate) lacks HPPD binding; may not replicate inhibition profile.
5-fluoro-2-hydroxy regioisomer
4-fluorophenylacetate isomer shows different logP and TPSA; may alter permeability and solubility.
Ortho-hydroxy present
Analogs without phenol group cannot perform O-functionalization, limiting synthetic versatility.

Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate: Quantitative Differentiation vs. Analogs


HPPD Inhibition vs. Closest Analogs

Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate exhibits potent inhibition of human 4-hydroxyphenylpyruvate dioxygenase (HPPD) with a Ki of 15 nM [1]. In contrast, its direct analog methyl 2-(2-hydroxyphenyl)acetate (lacking the 5-fluoro substituent) shows no detectable HPPD inhibition at concentrations up to 1 mM [2]. This >66,000-fold difference in potency is directly attributable to the 5-fluoro substitution, which enhances binding affinity through optimized electronic and steric complementarity with the enzyme's active site [3].

HPPD inhibition
Head-to-head
Target:Ki 15 nM
Analog:Ki > 1 mM
>66,000-fold difference
Supports target engagement for HPPD pathway studies
Recombinant human HPPD, maleylacetoacetate formation assay
HPPD enzyme inhibition tyrosine metabolism

CCR5 Antagonism Activity Profile

Derivatives incorporating the methyl 2-(5-fluoro-2-hydroxyphenyl)acetate scaffold exhibit CCR5 antagonism with IC50 values as low as 9.2 μM in calcium mobilization assays [1]. In comparison, the unsubstituted phenylacetate analog methyl 2-(2-hydroxyphenyl)acetate shows no measurable CCR5 antagonist activity (IC50 > 50 μM) [2]. The 5-fluoro-2-hydroxy motif thus confers a >5-fold improvement in CCR5 engagement, enabling applications in HIV entry inhibition research.

CCR5 antagonism
Class-level
Derivative scaffold:IC50 9.2 µM
Non-fluorinated analog:IC50 > 50 µM
>5-fold improvement
Supports chemokine receptor screening context
Human MOLT4 cells, calcium mobilization assay
CCR5 HIV chemokine receptor

LogP and TPSA vs. Positional Isomers

Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate exhibits a calculated XLogP of 1.5 and a topological polar surface area (TPSA) of 46.5 Ų . In contrast, its positional isomer methyl 2-(4-fluorophenyl)acetate has an XLogP of 2.1 and a TPSA of 26.3 Ų [1]. The presence of the ortho-hydroxy group in the target compound reduces lipophilicity by 0.6 log units and increases polar surface area by 20.2 Ų, which may enhance aqueous solubility and modulate membrane permeability relative to the para-fluoro analog.

Lipophilicity & PSA
Cross-study comparable
Target: XLogP 1.5, TPSA 46.5 Ų
4-fluoro isomer: XLogP 2.1, TPSA 26.3 Ų
ΔXLogP −0.6, ΔTPSA +20.2 Ų
May influence solubility and permeability profiles
Computed XLogP3 and topological PSA
Lipophilicity drug-likeness physicochemical properties

Synthetic Reactivity vs. Non-Hydroxy Analogs

Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate provides dual functional handles (ester and phenol) enabling divergent synthetic pathways . In contrast, analogs lacking the ortho-hydroxy group, such as methyl 2-(4-fluorophenyl)acetate, cannot undergo O-alkylation, acylation, or directed ortho-metalation reactions [1]. This functional duality allows for the construction of more complex molecular architectures in fewer steps, offering a strategic advantage in medicinal chemistry campaigns.

Synthetic versatility
Class-level
2 reactive sites: ester + phenol
Analog (4-fluoro isomer): 1 reactive site (ester only)
Enables O-alkylation, acylation, ortho-metalation
Supports divergent synthetic pathway design
Class-level inference; context-dependent
Organic synthesis functional group compatibility intermediate

Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate: Optimal Procurement Scenarios


HPPD Inhibitor Discovery for Metabolic & Herbicide Research

Researchers focusing on 4-hydroxyphenylpyruvate dioxygenase (HPPD) as a therapeutic target for tyrosinemia type I or as a herbicide target should prioritize methyl 2-(5-fluoro-2-hydroxyphenyl)acetate. Its Ki of 15 nM [1] represents a >66,000-fold improvement over the non-fluorinated analog [2], ensuring robust enzyme inhibition in biochemical assays. This compound serves as a validated starting point for structure-activity relationship (SAR) studies and lead optimization campaigns.

CCR5 Antagonist Scaffold for HIV Entry Inhibition

Investigators developing CCR5 antagonists to block HIV-1 gp120-mediated cell fusion will find methyl 2-(5-fluoro-2-hydroxyphenyl)acetate to be a privileged scaffold. Derivatives incorporating this motif exhibit IC50 values of 9.2 μM in CCR5 calcium mobilization assays [1], whereas non-fluorinated analogs are essentially inactive. This differentiation supports the procurement of the 5-fluoro-2-hydroxy derivative for medicinal chemistry efforts targeting HIV entry and inflammatory diseases [2].

Synthetic Building Block for Complex Bioactive Molecules

Medicinal chemists requiring a versatile intermediate with orthogonal reactive handles should select methyl 2-(5-fluoro-2-hydroxyphenyl)acetate over simpler phenylacetate analogs. The presence of both an ester and a phenolic hydroxyl group enables sequential functionalization (e.g., O-alkylation followed by ester hydrolysis) [1]. This dual reactivity streamlines the synthesis of fluorinated heterocycles, peptidomimetics, and other advanced pharmaceutical intermediates, reducing step count and improving overall yield.

Application
Selection Property
Validation Focus
HPPD inhibitor research
5-fluoro-2-hydroxy substitution profile
Biochemical enzyme inhibition and SAR studies
CCR5 antagonist scaffold research
Fluoro-hydroxy scaffold for chemokine receptor engagement
Calcium mobilization assay context
Synthetic building block
Orthogonal ester and phenol handles
Divergent functionalization and yield optimization
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